

Application Notes and Protocols for ML094 In Vitro Studies

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Compound of Interest

Compound Name: ML094

Cat. No.: B1663232

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Introduction

ML094 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases, neurodegeneration, and cancer. While **ML094** demonstrates high potency in biochemical assays, it is important to note that it has been reported to lack activity in cell-based assays.[1] This is potentially due to poor cell permeability or intracellular hydrolysis.[1] Therefore, the following protocols and data are focused on the application of **ML094** in enzymatic assays.

Biochemical Profile of ML094

ML094 is characterized by its potent and selective inhibition of 15-LOX-1.

Parameter	Value	Target
IC ₅₀	14 nM	Human 15-Lipoxygenase-1

Experimental Protocols

In Vitro 15-LOX-1 Enzymatic Assay

This protocol describes a UV-Vis spectrophotometry-based assay to determine the inhibitory activity of **ML094** against 15-LOX-1. The assay monitors the formation of the conjugated diene

product of the enzymatic reaction.

Materials:

- Human 15-LOX-1 enzyme
- Linoleic acid (substrate)
- **ML094**
- DMSO (vehicle)
- Reaction buffer (e.g., Tris-HCl, pH 7.4)
- UV-Vis spectrophotometer
- Cuvettes
- Magnetic stirrer and stir bars

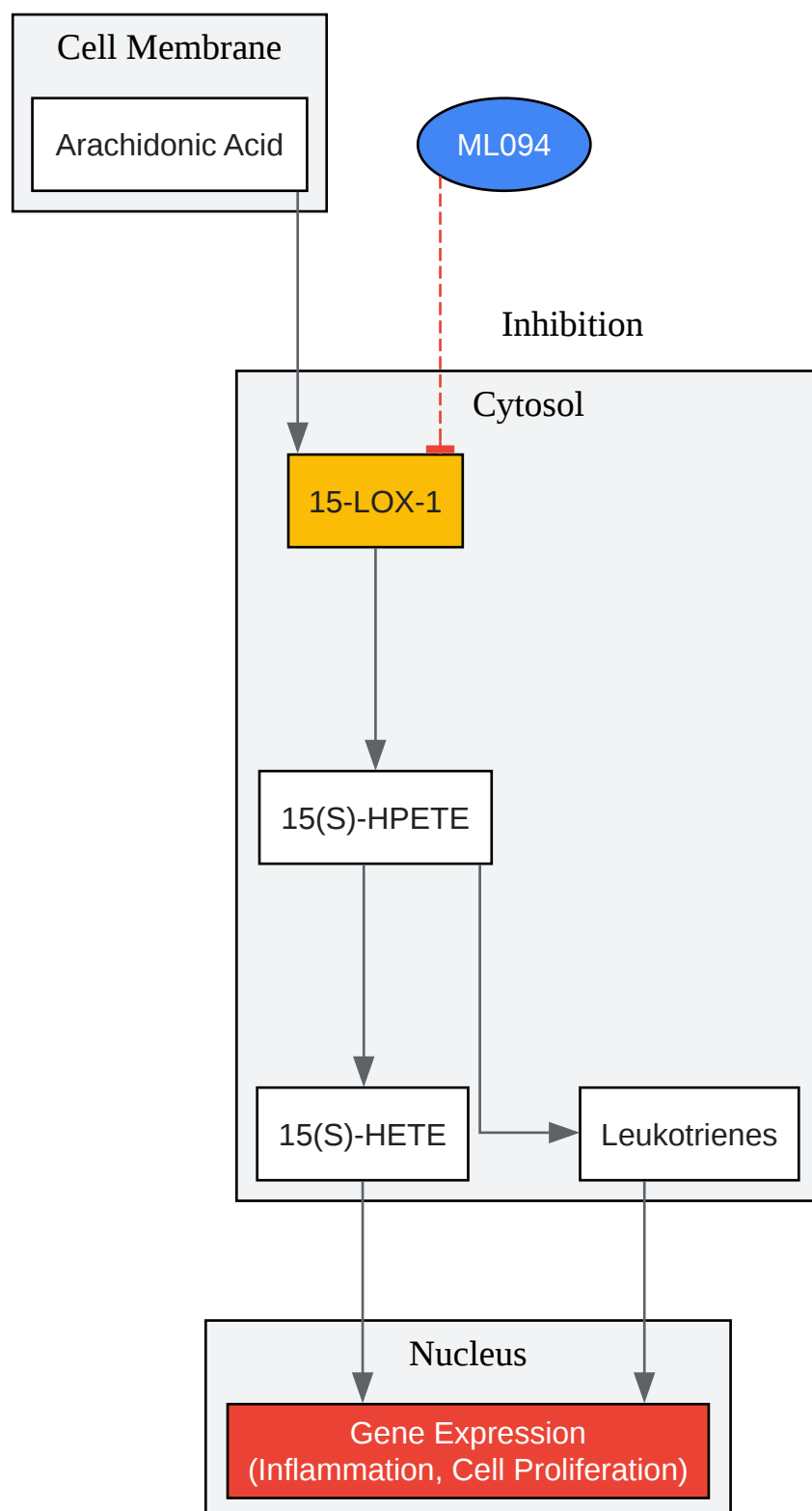
Protocol:

- Prepare Reagents:
 - Prepare a stock solution of **ML094** in DMSO.
 - Prepare serial dilutions of **ML094** in the reaction buffer. Ensure the final DMSO concentration is consistent across all samples and controls.
 - Prepare a working solution of linoleic acid in the reaction buffer.
 - Prepare a working solution of 15-LOX-1 enzyme in the reaction buffer. Keep the enzyme on ice.
- Assay Procedure:
 - Set up the spectrophotometer to measure absorbance at 234 nm.
 - To a cuvette, add 2 mL of the reaction buffer and a magnetic stir bar.

- Add the desired concentration of **ML094** or DMSO (for control) to the cuvette.
- Initiate the reaction by adding the 15-LOX-1 enzyme to the cuvette.
- Immediately add the linoleic acid substrate to the cuvette to start the reaction.
- Monitor the increase in absorbance at 234 nm over time. The rate of this increase corresponds to the enzyme activity.
- Data Analysis:
 - Calculate the initial rate of the reaction for each concentration of **ML094** and the control.
 - Determine the percent inhibition for each **ML094** concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **ML094** concentration.
 - Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Signaling Pathway

The following diagram illustrates the general signaling pathway involving 15-LOX-1. **ML094** inhibits the first step in this cascade.

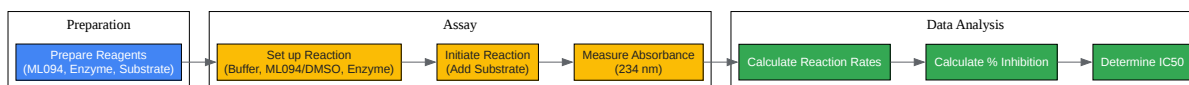


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Caption: 15-Lipoxygenase-1 signaling pathway and the inhibitory action of **ML094**.

Experimental Workflow

The following diagram outlines the workflow for the in vitro enzymatic assay of **ML094**.



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Caption: Workflow for determining the IC₅₀ of **ML094** in a 15-LOX-1 enzymatic assay.

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References

- 1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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